3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
Beschreibung
Eigenschaften
IUPAC Name |
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c16-12(17)3-4-15-13(18)11(22-14(15)21)6-8-1-2-9-10(5-8)20-7-19-9/h1-2,5-6H,3-4,7H2,(H,16,17)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQMLHMGQXHCDM-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Conditions and Optimization
Table 1 : Representative Yields for Analogous Thiazolidinone Derivatives
| Aldehyde Component | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| 4-Methoxybenzaldehyde | 56 | 36 | |
| 3,4-Dimethoxybenzaldehyde | 62 | 30 | |
| 1-Methylpyrrole-2-carbaldehyde | 58 | 28 |
For the target compound, substituting 3,4-methylenedioxybenzaldehyde is expected to yield ~55–60% based on analogous reactions.
Ester Hydrolysis to Propanoic Acid
The intermediate ethyl 3-(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate undergoes saponification to yield the carboxylic acid:
Hydrolysis Protocol
Key Spectral Data for Intermediate Ester (Predicted) :
-
IR : 1728–1712 cm⁻¹ (ester C=O), 1676–1654 cm⁻¹ (thiazolidinone C=O), 648–632 cm⁻¹ (C-S)
-
¹H NMR (CDCl₃) : δ 7.5 (s, 1H, CH=C), 6.8–6.9 (m, 3H, benzodioxolyl), 4.1 (q, 2H, OCH₂CH₃), 3.3 (t, 2H, NCH₂), 2.6 (t, 2H, CH₂CO₂Et)
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol from bis-thiazolidinone studies was adapted:
Modified Microwave Procedure
Advantages :
-
Retention of Z-configuration confirmed by ¹H NMR (δ 7.5 ppm for CH=C)
-
Reduced side products from oxidative decomposition
Mechanistic Insights and Stereochemical Control
The reaction proceeds via:
-
Imine Formation : Condensation of the aldehyde and ethyl 3-aminopropionate.
-
Thiol Addition : Mercaptoacetic acid attacks the imine carbon, forming a thioamide.
-
Cyclization : Intramolecular nucleophilic acyl substitution forms the thiazolidinone ring.
The Z-configuration arises from steric hindrance between the benzodioxolyl group and thiazolidinone ring, favoring the thermodynamically stable isomer.
Characterization and Analytical Validation
Spectroscopic Confirmation
Analyse Chemischer Reaktionen
Types of Reactions
3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Condensation: Condensation reactions can occur at the thiazolidine ring, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted benzodioxole derivatives.
Condensation: Formation of extended thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Structural Overview
The compound is characterized by a thiazolidinone core which is known for its diverse biological activities. The presence of a benzodioxole moiety enhances its pharmacological potential by contributing to its interaction with biological targets.
Molecular Formula
The molecular formula of the compound is , indicating a complex structure with multiple functional groups that may influence its reactivity and interaction with biological systems.
Anticancer Activity
Research has indicated that compounds containing thiazolidinone derivatives exhibit significant anticancer properties. The thiazolidinone scaffold has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Studies suggest that modifications on the benzodioxole ring can enhance these effects, making this compound a candidate for further investigation in anticancer drug development.
Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Thiazolidinones are known to exhibit antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes. Research into similar compounds has shown promising results against a range of pathogens, indicating that this compound warrants exploration in antimicrobial studies.
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators. The benzodioxole moiety may play a role in modulating inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
Screening Libraries
The compound has been included in various screening libraries aimed at identifying novel therapeutic agents. For instance, it is part of the 300k Representative Compounds Library and the MCL1 Targeted Library , which are utilized for high-throughput screening in drug discovery processes. These libraries facilitate the identification of lead compounds that can be further optimized for clinical use.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. Preliminary data indicate that variations in the substituents on the thiazolidinone and benzodioxole components can significantly influence the potency and selectivity of the compound against specific targets.
Case Study 1: Anticancer Activity Evaluation
A study conducted on thiazolidinone derivatives demonstrated that modifications similar to those present in our compound led to enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis, highlighting the potential of this compound as a lead for anticancer therapy.
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of thiazolidinones showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The inclusion of a benzodioxole group was noted to improve efficacy, suggesting that our compound could exhibit similar or enhanced antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Key Structural Differences and Implications
Substituent Diversity: The target compound’s benzodioxole group distinguishes it from analogs with indole (), morpholine-pyridopyrimidine (), or thiophene () substituents. Benzodioxole’s fused oxygen ring may improve metabolic stability compared to simpler aryl groups . ’s morpholine-pyridopyrimidine group combines a heterocyclic amine (morpholine) with a fused bicyclic system, likely improving water solubility and π-π stacking .
Side Chain Variations: While the target compound and derivatives feature propanoic acid, uses benzoic acid. The shorter propanoic acid chain may reduce steric hindrance in binding interactions compared to benzoic acid’s rigid aromatic system .
Electronic and Lipophilic Profiles: ’s methoxy-pentoxybenzylidene group increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability. In contrast, the target compound’s benzodioxole and propanoic acid balance lipophilicity (logP ~2.8 estimated) with solubility .
Biologische Aktivität
The compound 3-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is an organic molecule with a complex structure that includes a benzodioxole moiety, a thiazolidine ring, and a propanoic acid group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| IUPAC Name | 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
| Molecular Formula | C12H9NO4S |
| Molar Mass | 263.27 g/mol |
| CAS Number | 366486-15-9 |
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Inhibition of Protein Kinases : Research indicates that compounds with thiazolidine structures may act as inhibitors of specific protein kinases, which play crucial roles in cell signaling pathways. For instance, a study demonstrated that related thiazolidine derivatives exhibited inhibitory effects on DYRK1A and CK1 kinases, which are involved in various cellular processes including cell cycle regulation and apoptosis .
- Antioxidant Activity : The presence of the benzodioxole moiety suggests potential antioxidant properties. Compounds containing this structure have been shown to scavenge free radicals and reduce oxidative stress in cellular models .
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways .
Case Study: Inhibition of Protein Kinases
In a recent study involving the synthesis of thiazolidine derivatives, several compounds were tested for their ability to inhibit protein kinases. Among them, 3-[(5Z)-5-(1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y showed significant inhibition against DYRK1A with an IC50 value indicative of its potency . This suggests that the compound could serve as a lead for developing new therapeutic agents targeting kinase-related diseases.
Case Study: Antioxidant Activity
Another study evaluated the antioxidant potential of various benzodioxole-containing compounds. The results indicated that compounds similar to 3-[(5Z)-5-(1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y effectively reduced oxidative stress markers in vitro by up to 70%, highlighting their potential utility in oxidative stress-related disorders .
Applications in Medicinal Chemistry
The multifaceted biological activity of 3-[(5Z)-5-(1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y positions it as a promising candidate for drug development:
- Cancer Therapy : Due to its kinase inhibition properties, this compound may be explored as a therapeutic agent in cancer treatment where aberrant kinase activity is prevalent.
- Neurodegenerative Diseases : Given its potential to modulate signaling pathways involved in neuronal survival and inflammation, further investigation into its neuroprotective effects is warranted.
Q & A
Q. What are the established synthetic routes for 3-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid?
The compound is synthesized via a condensation reaction between thiosemicarbazide derivatives and chloroacetic acid under reflux conditions. For example, a mixture of 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and an oxocompound in DMF and acetic acid is refluxed for 2 hours, followed by recrystallization . Modifications to substituents (e.g., benzodioxolyl groups) require tailored oxocompound selection and solvent optimization (e.g., DMF-ethanol vs. DMF-acetic acid) to control stereochemistry .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
Q. What are the primary biological targets or assays used to study this compound?
The compound is screened for:
- Antimicrobial activity via agar diffusion assays against Gram-positive/negative bacteria .
- Anti-inflammatory potential through COX-2 inhibition studies using ELISA .
- Anticancer activity via MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How can contradictory data on reaction yields or stereochemical outcomes be resolved during synthesis?
Discrepancies often arise from solvent polarity and reaction time. For example, DMF-acetic acid mixtures favor Z-configuration due to steric stabilization, while prolonged reflux (>3 hours) may lead to byproducts like oxidized sulfonyl derivatives . Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., NaOAc concentration, solvent ratio) .
Q. What computational methods are suitable for predicting binding affinities of this compound with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) to model interactions with enzymes like thymidylate synthase or COX-2 .
- QSAR models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial IC₅₀ values .
- MD simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories .
Q. How does the thiazolidinone core influence the compound’s redox behavior in biological systems?
The thione (C=S) group acts as a redox-active site, facilitating ROS scavenging in antioxidant assays (e.g., DPPH radical scavenging, EC₅₀ ~15–25 μM) . Substituents like benzodioxolyl enhance π-π stacking with cellular membranes, increasing bioavailability . Cyclic voltammetry studies reveal oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl), correlating with pro-oxidant activity in cancer cells .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Prodrug synthesis : Esterification of the propanoic acid group (e.g., ethyl ester derivatives) improves logP by 1.5–2 units .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size ~150 nm) enhances aqueous solubility and sustained release .
- Co-crystallization with cyclodextrins (e.g., β-CD) increases solubility by 10-fold via host-guest interactions .
Methodological Challenges and Solutions
Q. How to address discrepancies in biological activity across structural analogs?
- SAR analysis : Compare analogs with varying substituents (e.g., methoxy vs. ethoxy groups) to identify critical moieties for activity. For example, benzodioxolyl analogs show 3x higher COX-2 inhibition than morpholinyl derivatives .
- Meta-analysis of IC₅₀ data : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles and identify outliers due to assay variability .
Q. What analytical techniques validate the Z-configuration of the methylidene group?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
